2-(Difluoromethyl)cyclopropan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7F2N |
|---|---|
Molecular Weight |
107.10 g/mol |
IUPAC Name |
2-(difluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C4H7F2N/c5-4(6)2-1-3(2)7/h2-4H,1,7H2 |
InChI Key |
GAIGMFMTIOWSIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Difluoromethyl Cyclopropan 1 Amine
Cyclopropanation Strategies
The core of the synthesis lies in the construction of the cyclopropane (B1198618) ring. This is typically achieved through the reaction of an alkene with a difluoromethylcarbene precursor. Transition-metal catalysis is often essential for controlling the efficiency and selectivity of this transformation. nih.govrsc.org
Metal-Catalyzed Cyclopropanation (e.g., Rhodium, Copper)
Transition-metal catalysis is a cornerstone for the efficient, one-step synthesis of difluoromethyl-substituted cyclopropanes from alkenes. d-nb.info Rhodium and copper complexes are among the most effective catalysts for this transformation, facilitating the transfer of a difluoromethylcarbene moiety to an olefin. d-nb.infonih.gov
Rhodium(II) catalysts, in particular, have been successfully employed. d-nb.inforsc.org In pioneering work, various rhodium(II) carboxylates were screened, with catalysts like dirhodium(II) tetraacetate (Rh2OAc4) and dirhodium(II) tetrapivalate (Rh2Piv4) showing activity. d-nb.info By optimizing reaction conditions, including catalyst loading, difluoromethylated cyclopropanes can be isolated in good yields. d-nb.info For example, the reaction of various styrene (B11656) derivatives with difluoromethyl diazomethane (B1218177) in the presence of a rhodium catalyst yields the corresponding difluoromethyl-substituted cyclopropanes in moderate to good yields, typically as a mixture of diastereomers. d-nb.info
Copper-catalyzed cyclopropanation represents another viable route. nih.gov Inexpensive catalysts such as copper(I) iodide (CuI) can effectively mediate the cycloaddition of a difluoromethylcarbene precursor with both aromatic and aliphatic terminal alkenes under mild conditions. nih.gov This method provides a practical and economical approach to a range of difluoromethyl-containing cyclopropanes. nih.gov
| Catalyst | Alkene Substrate | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Rhodium(II) Acetate | Styrene | 67% | 1.2:1 | d-nb.info |
| Rhodium(II) Acetate | 4-Methylstyrene | 71% | 1.3:1 | d-nb.info |
| Rhodium(II) Acetate | 4-Chlorostyrene | 55% | 1.4:1 | d-nb.info |
| Copper(I) Iodide | Styrene | Good to Very Good | Not specified | nih.gov |
| Copper(I) Iodide | Aliphatic Alkenes | Good to Very Good | Not specified | nih.gov |
Utilization of Difluoromethyl Diazomethane Precursors
The primary source of the difluoromethylcarbene for cyclopropanation is difluoromethyl diazomethane (HCF2CHN2). d-nb.infocas.cn Unlike its well-studied trifluoromethyl analogue, difluoromethyl diazomethane was only recently described and utilized in synthesis. d-nb.info It is typically generated in situ from precursors due to its potential instability and toxicity. d-nb.infocas.cn
The development of methods for the safe and efficient generation of HCF2CHN2 has been crucial for its application. d-nb.info One successful strategy involves the use of N-methyl-N-nitroso compounds which are decomposed under basic conditions. A significant advancement in this area is the use of continuous-flow microreactors for the preparation of HCF2CHN2, which allows for its on-demand generation and immediate use, thereby minimizing the risks associated with handling this hazardous reagent. d-nb.info
However, the challenges associated with HCF2CHN2 have prompted the development of alternative, safer difluoromethylcarbene precursors. cas.cn One such alternative is the difluoroethylsulfonium salt, Ph2S+CH2CF2H OTf⁻, which can generate the required carbene under iron catalysis, offering a more convenient and safer one-step protocol for the synthesis of difluoromethyl cyclopropanes with excellent diastereoselectivity. cas.cn
Stereoselective Cyclopropanation Approaches
Controlling the stereochemistry of the cyclopropane ring is critical, as different enantiomers of a chiral molecule can have vastly different biological activities. nih.gov Asymmetric synthesis of difluoromethylated cyclopropanes has been achieved using both chiral metal catalysts and biocatalytic methods. acs.orgnih.govresearchgate.net
Chiral dirhodium catalysts have proven to be highly effective for enantioselective cyclopropanation. acs.orgnih.govscilit.com For instance, by employing specifically designed chiral rhodium catalysts such as Rh2((S)-BTPCP)4, it is possible to synthesize highly functionalized difluoromethylated cyclopropanes with excellent diastereo- and enantioselectivities (up to 20:1 d.r. and 99% ee). scilit.com Another approach involves the Rh2(II)-catalyzed asymmetric cycloisomerization of 1,6-enynes, which constructs the chiral difluoromethylated cyclopropane skeleton with high atom economy and excellent enantioselectivity. nih.gov
Biocatalysis offers a complementary and powerful strategy. acs.orgresearchgate.net Engineered myoglobin (B1173299) variants have been used to catalyze the cyclopropanation of difluoromethyl-substituted alkenes with ethyl diazoacetate, demonstrating high turnover numbers and high enantioselectivities. acs.org These biocatalytic systems provide an environmentally friendly and highly selective route to enantioenriched difluoromethylcyclopropanes. acs.orgresearchgate.net
| Catalytic System | Approach | Enantiomeric Excess (ee) | Reference |
| Rh2((S)-BTPCP)4 | Asymmetric Cyclopropanation | Up to 99% | scilit.com |
| Chiral Rh2(II) Complex | Asymmetric Enyne Cycloisomerization | Up to 99% | nih.gov |
| Engineered Myoglobins | Biocatalytic Cyclopropanation | High | acs.org |
Amine Functionalization and Introduction
The cyclopropanation reactions described typically yield products with functional groups such as esters or nitriles, rather than a primary amine. google.comgoogle.com Therefore, a subsequent functional group transformation is required to introduce the desired amine moiety.
A common strategy involves the synthesis of a 2-(difluoromethyl)cyclopropanecarboxylic acid intermediate. This can be achieved by hydrolysis of a corresponding ester, which is a frequent product of rhodium-catalyzed cyclopropanation with diazoacetates. nih.gov Once the carboxylic acid is obtained, it can be converted to the primary amine via a Curtius rearrangement. google.commpg.de This classical transformation involves the following sequence:
Conversion of the carboxylic acid to an acyl azide (B81097), often using reagents like diphenylphosphoryl azide (DPPA).
Thermal or photochemical rearrangement of the acyl azide to an isocyanate, with concomitant loss of nitrogen gas.
Hydrolysis of the isocyanate to yield the primary amine, 2-(difluoromethyl)cyclopropan-1-amine.
Alternative methods like the Hofmann rearrangement of a 2-(difluoromethyl)cyclopropanecarboxamide intermediate are also established routes for the synthesis of cyclopropylamines. mpg.deacs.org
Continuous Flow Synthesis Techniques for Scalability
For the large-scale production of this compound, continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. d-nb.infoacs.orgresearchgate.net
A key application of flow chemistry in this context is the generation of hazardous intermediates like difluoromethyl diazomethane. d-nb.info Performing this step in a microreactor allows for the safe, continuous production of the reagent, which is immediately consumed in the subsequent cyclopropanation step. d-nb.info This approach avoids the accumulation of large quantities of explosive and toxic material, a major hurdle in scaling up the synthesis. d-nb.info
Continuous flow systems have also been successfully implemented for the synthesis of cyclopropylamines via reactions like the Hofmann rearrangement. acs.orgamanote.com These systems allow for precise control over reaction parameters such as temperature and residence time, leading to higher yields and purity in significantly shorter reaction times compared to batch methods. mpg.deacs.orgrsc.org Telescoping multiple reaction steps into a single continuous flow process can further enhance efficiency by eliminating the need for intermediate purification. mpg.de
Purification and Isolation Methodologies for Enantiomers and Racemates
The final stage of the synthesis involves the purification of the target compound and, if a stereoselective synthesis was performed, the separation of enantiomers. For racemic mixtures, standard chromatographic techniques such as column chromatography on silica (B1680970) gel or distillation are typically employed to isolate the product.
The separation of enantiomers, a process known as chiral resolution, is critical in pharmaceutical applications. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used and effective method for both the analysis of enantiomeric purity and the preparative separation of chiral amines. nih.govmdpi.com Various types of CSPs are available, with polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose) being particularly common for the resolution of a wide range of chiral compounds. nih.gov
Other techniques for chiral separation include capillary electrophoresis, which can be a powerful analytical tool for determining enantiomeric excess. nih.gov In some cases, diastereomeric salt formation with a chiral resolving agent followed by crystallization or chromatography can be used to separate enantiomers on a larger scale. More recently, novel methods such as integrating the self-disproportionation of enantiomers (SDE) with achiral simulated moving bed chromatography have been explored as a cost-effective alternative to traditional chiral chromatography. ucj.org.ua
| Technique | Principle | Application | Reference |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Analytical and preparative separation of enantiomers | nih.gov, mdpi.com |
| Capillary Electrophoresis | Differential migration in an electric field using a chiral selector | Analytical determination of enantiomeric purity | nih.gov |
| Diastereomeric Salt Recrystallization | Formation of diastereomeric salts with different solubilities | Preparative separation of enantiomers | google.com |
| Achiral SMB with SDE | Combines simulated moving bed chromatography with self-disproportionation | Potential for large-scale, cost-effective enantiomer purification | ucj.org.ua |
Stereochemical Aspects and Chiral Recognition Studies
Enantiomer Synthesis and Resolution Techniques
The synthesis of enantiomerically pure 2-(difluoromethyl)cyclopropan-1-amine is crucial for understanding its stereochemistry-dependent properties. This can be achieved through either asymmetric synthesis, building the chiral centers with a specific configuration, or by resolving a racemic mixture.
Chiral Synthesis from Optically Pure Precursors
The enantioselective synthesis of fluorinated cyclopropanes, including those with difluoromethyl groups, can be accomplished using catalysis. acs.orgnih.gov While a specific protocol for this compound is not extensively documented, analogous syntheses of similar compounds provide a viable pathway. A common strategy involves the cyclopropanation of an alkene using a difluoromethylcarbene equivalent, catalyzed by a chiral transition metal complex.
Dirhodium(II) catalysts are particularly effective in catalyzing the asymmetric cyclopropanation of alkenes. nih.gov For instance, the reaction of a suitable alkene with a diazo compound that can generate a difluoromethylcarbene, in the presence of a chiral dirhodium catalyst such as Rh₂(S-PTAD)₄, can lead to the formation of the desired cyclopropane (B1198618) with high enantioselectivity. organic-chemistry.org The specific enantiomer obtained is dictated by the chirality of the catalyst used. Subsequent chemical transformations would then be required to introduce the amine group, preserving the stereochemistry of the cyclopropane ring.
Another approach involves the use of chiral auxiliaries. An optically pure chiral auxiliary can be attached to a precursor molecule, directing the stereochemical outcome of the cyclopropanation reaction. After the formation of the cyclopropane ring, the auxiliary is removed to yield the enantiomerically enriched product.
Racemate Resolution via Chiral Chromatography (e.g., HPLC)
When a synthesis results in a racemic mixture of this compound, the enantiomers can be separated using chiral chromatography. rsc.org High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for this purpose. mdpi.comresearchgate.net
The separation relies on the differential interaction of the two enantiomers with the chiral stationary phase. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of a wide range of chiral compounds, including amines and cyclopropane derivatives. mdpi.comnih.gov The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is critical for achieving optimal separation. nih.gov The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, cause one enantiomer to be retained longer on the column than the other, allowing for their separation. nih.gov
| Parameter | Description |
| Stationary Phase | Chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). Polysaccharide derivatives are common. |
| Mobile Phase | A solvent or mixture of solvents that carries the sample through the column. The composition is optimized for resolution. |
| Retention Time | The time it takes for each enantiomer to travel through the column. Different retention times indicate successful separation. |
| Resolution Factor (Rs) | A quantitative measure of the degree of separation between the two enantiomer peaks. A value of 1.5 or greater is generally considered baseline resolution. nih.gov |
Diastereomer Synthesis and Separation
Given that this compound has two chiral centers, it can exist as two pairs of enantiomers, which are diastereomers of each other (cis and trans isomers). The synthesis of specific diastereomers can be achieved through diastereoselective reactions. nih.govresearchgate.net
For example, the cyclopropanation reaction can be controlled to favor the formation of either the cis or trans diastereomer by carefully selecting the starting materials and reaction conditions. The relative stereochemistry of the substituents on the starting alkene can influence the stereochemical outcome of the cyclopropanation. Furthermore, titanocene-catalyzed cyclopropanation methods have been shown to be effective for the diastereoselective synthesis of cyclopropylamines from carboxylic acid derivatives. mdpi.com
Once a mixture of diastereomers is formed, they can be separated using standard chromatographic techniques such as column chromatography or HPLC. Unlike enantiomers, diastereomers have different physical properties, which makes their separation more straightforward. britannica.com
Conformational Analysis of the Cyclopropane Ring with Difluoromethyl and Amine Substituents
The three-membered ring of cyclopropane is highly strained, which significantly influences its conformation and that of its substituents. researchgate.net The introduction of a difluoromethyl group and an amine group at the C1 and C2 positions further defines the conformational landscape of the molecule.
The preferred conformation of the cyclopropane ring and its substituents is a result of a balance between steric and electronic effects. The bulky difluoromethyl group and the amine group will tend to orient themselves to minimize steric hindrance. In the trans isomer, the substituents are on opposite sides of the ring, which generally leads to lower steric strain compared to the cis isomer, where they are on the same side.
Fluorine's high electronegativity introduces significant electronic effects. nih.gov There can be dipole-dipole interactions between the C-F bonds and the C-N bond, as well as hyperconjugative interactions between the orbitals of these bonds and the cyclopropane ring orbitals. researchgate.net These electronic interactions can stabilize certain conformations over others. For instance, gauche effects involving fluorine can favor specific rotameric states of the difluoromethyl group. nih.gov Computational modeling and NMR spectroscopy are powerful tools for elucidating the preferred conformations of such molecules. nih.govacs.org
Impact of Chirality on Molecular Interactions (Non-Clinical)
The chirality of this compound is expected to have a significant impact on its interactions with other chiral molecules. britannica.com Enantiomers, being mirror images of each other, will interact identically with achiral molecules or environments. However, they will interact differently with other chiral molecules, a phenomenon known as chiral recognition. nih.gov
This differential interaction is analogous to the way a left hand fits differently into a left-handed glove compared to a right-handed glove. britannica.com In a non-clinical context, this can be observed in several ways:
Enzymatic Reactions: If the compound were to interact with an enzyme, which is a chiral macromolecule, the two enantiomers would likely bind to the active site with different affinities and orientations, leading to different rates of reaction or different metabolic pathways.
Binding to Chiral Receptors: Similarly, in binding studies with chiral receptors, one enantiomer would be expected to show a higher binding affinity than the other.
Chromatographic Separation: As discussed in section 3.1.2, the differential interaction with a chiral stationary phase is the basis for the chromatographic separation of enantiomers.
Diastereomers, not being mirror images, have different shapes and will therefore exhibit different physical and chemical properties, leading to different interactions with both chiral and achiral molecules. allen.in
Reactivity and Chemical Transformations of 2 Difluoromethyl Cyclopropan 1 Amine
Reactions Involving the Amine Functional Group
The primary amine group is a versatile handle for a variety of chemical modifications. Its basicity and nucleophilicity drive its reactivity in oxidation, reduction of its derivatives, and conjugation reactions.
The oxidation of primary amines can lead to a variety of products, and in the case of cyclopropylamines, the reaction mechanism can significantly influence the fate of the strained ring system. The oxidation of the amine in 2-(difluoromethyl)cyclopropan-1-amine can be expected to proceed through pathways analogous to other cyclopropylamines, primarily involving single electron transfer (SET) or hydrogen abstraction mechanisms.
Enzymatic oxidation, for instance by cytochrome P-450, is a well-studied process for cyclopropylamines. nih.govhyphadiscovery.com One proposed pathway involves an initial single electron transfer from the nitrogen atom to form a highly reactive aminium radical cation. nih.govresearchgate.net This intermediate can undergo several fates:
Cyclopropane (B1198618) Ring Fragmentation: The aminium radical can induce the opening of the strained cyclopropane ring, leading to the formation of a distonic (charge and radical separated) open-chain radical. nih.govresearchgate.net This can lead to various ring-opened products.
N-Dealkylation: The reaction can result in the cleavage of the C-N bond, releasing the cyclopropyl (B3062369) moiety. nih.gov
Alternatively, a mechanism involving hydrogen atom abstraction from the carbon alpha to the nitrogen can occur. acs.org This pathway can lead to the formation of an imine, which for a cyclopropylamine (B47189), would likely hydrolyze to form cyclopropanone. acs.org The presence of the electron-withdrawing difluoromethyl group may influence the stability of the aminium radical intermediate and the preferred reaction pathway.
Electrochemical methods also provide a route for amine oxidation. nih.govmdpi.comacs.org Anodic oxidation of primary amines on electrodes like nickel oxide hydroxide (B78521) (NiOOH) can yield nitriles. nih.govmdpi.com For this compound, this would theoretically produce 2-(difluoromethyl)cyclopropanecarbonitrile.
Table 1: Potential Oxidation Pathways of this compound
| Reaction Type | Key Intermediate | Potential Products |
|---|---|---|
| Single Electron Transfer (SET) | Aminium radical cation | Ring-opened species, fragmentation products |
| Hydrogen Abstraction | Iminium ion / Imine | 2-(Difluoromethyl)cyclopropanone (after hydrolysis) |
While the primary amine group itself is in a reduced state, its derivatives can undergo reduction to yield more complex amines. The most significant reaction in this category is reductive amination, also known as reductive alkylation. organic-chemistry.orglongdom.org This process allows for the conversion of the primary amine into a secondary or tertiary amine.
The reaction proceeds in two steps:
Imine Formation: The primary amine of this compound reacts with an aldehyde or a ketone in a nucleophilic addition-elimination reaction to form a Schiff base (an imine) intermediate.
Reduction: The C=N double bond of the imine is then reduced in situ to a C-N single bond. libretexts.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being common choices for their mildness and selectivity. organic-chemistry.org
This one-pot procedure is a highly effective method for introducing alkyl substituents onto the nitrogen atom. For example, reacting this compound with a generic aldehyde (R-CHO) would yield the corresponding N-alkylated secondary amine.
Another related transformation is the reduction of amides. The primary amine can first be acylated with a carboxylic acid or its derivative (like an acyl chloride) to form an amide. This amide can then be reduced to the corresponding secondary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrosilylation. nih.govresearchgate.netpearson.com
Table 2: Examples of Reductive Derivatization Reactions
| Starting Material (with Amine) | Reagent(s) | Intermediate | Final Product |
|---|---|---|---|
| Primary Amine | Aldehyde/Ketone, NaBH₄ | Imine | Secondary/Tertiary Amine |
The nucleophilic nature of the primary amine makes it an ideal site for derivatization with various reagents for conjugation to other molecules or for analytical tagging. thermofisher.comnih.gov This is a cornerstone of bioconjugate chemistry and analytical method development. A wide array of reagents has been developed to react specifically with primary amines under mild conditions. researchgate.netsigmaaldrich.com
These reagents typically contain an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, an isothiocyanate, or a sulfonyl chloride, attached to a tag. The tag can be a fluorophore for fluorescence detection, a chromophore for UV-Vis detection, a biotin (B1667282) molecule for affinity purification, or a larger biomolecule.
For example, reacting this compound with Dansyl chloride would yield a highly fluorescent sulfonamide derivative, enabling its detection at very low concentrations using HPLC with a fluorescence detector. thermofisher.com Similarly, reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for pre-column derivatization in chromatographic analysis of amines. researchgate.netthermofisher.comnih.gov
Table 3: Common Reagents for Amine Derivatization
| Reagent Class | Example Reagent | Reactive Group | Use/Application |
|---|---|---|---|
| Sulfonyl Chlorides | Dansyl Chloride | -SO₂Cl | Fluorescence Labeling (HPLC) |
| Chloroformates | FMOC-Cl | -OCOCl | Fluorescence Labeling (HPLC) |
| Aldehydes | o-Phthalaldehyde (OPA) | -CHO | Fluorescence Labeling (with thiol) |
| NHS Esters | DMQC-OSu | Succinimidyl Ester | Fluorescence Labeling (HPLC) |
Reactions Involving the Difluoromethyl Group
The difluoromethyl (CF₂H) group is generally stable and less reactive than a non-fluorinated methyl or methylene (B1212753) group. The high strength of the carbon-fluorine bond makes direct substitution of the fluorine atoms challenging. However, specific transformations are possible under forcing conditions or through activation of the adjacent C-H bond.
Direct nucleophilic aliphatic substitution (e.g., Sₙ2 reaction) to displace a fluoride (B91410) ion from the difluoromethyl group is generally not feasible. Fluoride is a poor leaving group, and the presence of two electronegative fluorine atoms on the same carbon can hinder the approach of a nucleophile. researchgate.net
However, the reactivity of the difluoromethyl group can be inverted. The C-H bond in the CF₂H group is acidified by the two adjacent fluorine atoms. Under the influence of a strong base, this proton can be abstracted to generate a carbanionic species. This strategy has been used to render difluoromethyl groups nucleophilic. cas.cnacs.org For example, combining a Brønsted superbase with a Lewis acid can enable the deprotonation of Ar-CF₂H groups, allowing the resulting Ar-CF₂⁻ synthon to react with various electrophiles. acs.orgacs.org While this has been demonstrated primarily on aromatic systems, the principle of activating the C-H bond to generate a nucleophile, rather than treating the carbon as an electrophile, is the more plausible route to functionalization.
While C-F bonds are robust, they are not completely inert. Under specific catalytic conditions, the fluorine atoms of an aliphatic difluoromethyl group can undergo exchange reactions. organic-chemistry.orgnih.govacs.org These reactions typically require potent reagents to activate the strong C-F bond.
One approach involves the use of a trialkyl aluminum reagent (e.g., iBu₃Al) in combination with a catalytic amount of a titanocene (B72419) dihalide. organic-chemistry.orgnih.gov This system can facilitate the exchange of fluorine for chlorine or bromine, using polyhalomethanes as the halogen source. organic-chemistry.org The strong Lewis acidity of the aluminum reagent is thought to enable the selective activation of the C-F bond. acs.org Similarly, HF-base media, such as Olah's reagent (HF-pyridine), can be used to perform halogen exchange reactions on certain substrates. researchgate.net
Furthermore, methods for the selective C-F bond activation have been developed for isotopic labeling. For instance, a two-step defluorination/radiofluorination process mediated by a frustrated Lewis pair can be used to substitute a fluorine-19 atom with a radioactive fluorine-18 (B77423) atom, which is valuable in the synthesis of radiotracers for positron emission tomography (PET). nih.gov These examples demonstrate that while the fluorine atoms are generally unreactive, they can be manipulated with specialized reagents and catalysts. rsc.orgresearchgate.net
Table 4: Conditions for Fluorine Exchange Reactions on Aliphatic C-F Bonds
| Reaction Type | Reagent System | Halogen Source | Notes |
|---|---|---|---|
| F/Cl or F/Br Exchange | iBu₃Al / cat. Titanocene dihalide | Polyhalomethanes | Selective for C-F bond activation. organic-chemistry.orgnih.gov |
| F/I Exchange | Trialkyl aluminum | Polyiodomethane | Does not require a titanocene catalyst. nih.gov |
| F/Cl Exchange | HF-Pyridine (Olah's Reagent) | - | Typically used on activated substrates. researchgate.net |
Cyclopropane Ring Opening and Rearrangement Reactions
The high ring strain inherent in the cyclopropane ring of this compound makes it susceptible to ring-opening reactions under various conditions, including radical, electrophilic, and nucleophilic pathways. The presence of the difluoromethyl group plays a crucial role in dictating which of the carbon-carbon bonds in the ring is preferentially cleaved.
Theoretical and experimental studies on related substituted cyclopropanes have shown that strong σ-acceptor groups interact with the cyclopropane 1e” orbital, which leads to a lengthening and weakening of the distal C2-C3 bond (the bond opposite to the substituent). nih.govnih.gov In the case of this compound, both the difluoromethyl group and the protonated ammonium (B1175870) group act as σ-acceptors, predisposing the distal bond to cleavage. nih.gov
Key Research Findings on Ring Opening:
Radical Reactions: In analogous difluoro(methylene)cyclopropanes, radical conditions, such as treatment with tributyltin hydride (n-Bu3SnH) and AIBN, lead to the cleavage of the distal bond of the cyclopropane ring. cas.cn This suggests that this compound would likely undergo a similar distal bond scission under radical-mediated transformations.
Hydrogenolysis: The hydrogenolysis of related 1,1-difluoro-2-phenylcyclopropane derivatives using catalysts like palladium(II) oxide or Raney nickel results in the regioselective cleavage of the distal C2–C3 bond. nih.gov This regioselectivity is attributed to the electronic contribution of the fluorine substituents, which weaken the distal bond. nih.gov
Nucleophilic Addition: While distal bond cleavage is common, proximal bond (C1-C2) opening can also occur. For instance, the reaction of difluoro(methylene)cyclopropanes with amines like benzylamine (B48309) can result in the cleavage of the proximal bond, leading to the formation of monofluorinated butadiene derivatives. cas.cn This dual reactivity highlights how reaction conditions can selectively target different bonds within the ring.
The table below summarizes the expected ring-opening reactions based on studies of analogous compounds.
| Reaction Type | Reagents/Conditions | Predominant Bond Cleavage | Resulting Product Type | Reference(s) |
| Radical | n-Bu3SnH, AIBN | Distal (C2-C3) | Ring-opened alkyl difluoride | cas.cn |
| Hydrogenolysis | H₂, Pd(II)O or Raney Ni | Distal (C2-C3) | Ring-opened alkane | nih.gov |
| Nucleophilic | Benzylamine | Proximal (C1-C2) | Monofluorinated butadiene derivative | cas.cn |
Rearrangement reactions of the cyclopropane ring, often initiated by ring-opening, can lead to more complex molecular architectures. For instance, the formation of an intermediate carbocation or radical after initial bond cleavage can be followed by 1,2-hydride or alkyl shifts, leading to rearranged products. bdu.ac.inwiley-vch.de In the context of this compound, such rearrangements could provide pathways to functionalized acyclic amines.
Regioselectivity and Stereoselectivity in Chemical Transformations
The relative orientation of the difluoromethyl and amine groups on the cyclopropane ring (cis or trans stereoisomers) is a critical factor that governs the regioselectivity and stereoselectivity of its chemical transformations. The stereochemical outcome of reactions involving this compound is often dictated by the configuration of the starting material.
The synthesis of substituted cyclopropanes often results in a mixture of diastereomers, with the trans isomer frequently being the major product due to steric considerations. nih.govresearchgate.net For example, in copper(I)-catalyzed cyclopropanation reactions to form similar structures, a preference for the trans diastereomer is observed. nih.govresearchgate.net The diastereomeric ratio can be influenced by factors such as the choice of catalyst and the presence of coordinating groups on the substrates. nih.govsemanticscholar.org In some cases, the coordination of an amino group to the metal catalyst can significantly improve diastereoselectivity, favoring the formation of one specific isomer. nih.govsemanticscholar.org
Factors Influencing Selectivity:
Substrate Stereochemistry: The pre-existing stereochemistry of this compound will directly influence the stereochemical outcome of subsequent reactions. Reactions that proceed through a concerted mechanism or involve neighboring group participation will largely retain the original stereochemical information.
Steric Hindrance: The difluoromethyl group is sterically demanding. In reactions involving an external reagent, the approach of the reagent will be favored from the face opposite to the bulky difluoromethyl group, leading to a high degree of stereoselectivity. This steric control is a common principle in the chemistry of substituted cyclopropanes. researchgate.net
Reagent Control: Highly stereoselective transformations can be achieved through the use of chiral reagents or catalysts. nih.gov In the synthesis of α-difluoromethyl amines from imines, reagent-controlled strategies have been shown to provide enantiomerically enriched products with high efficiency and stereoselectivity. nih.gov This principle can be extended to reactions of this compound, where a chiral reagent could selectively react with one enantiomer of the racemic starting material or influence the stereochemical outcome of the transformation.
Electronic Effects: The electron-withdrawing nature of the difluoromethyl group can influence the regioselectivity of reactions. For example, in electrophilic additions to the cyclopropane ring, the initial attack may be directed by the electronic distribution within the strained ring, which is polarized by the fluorine atoms.
The table below outlines key factors that control stereoselectivity in transformations involving difluoromethylated cyclopropanes, based on synthetic studies of related compounds.
| Controlling Factor | Description | Expected Outcome | Reference(s) |
| Catalyst System | Use of specific metal catalysts (e.g., Rhodium or Copper complexes) in formation or subsequent reactions. | High diastereoselectivity and/or enantioselectivity. | nih.govorganic-chemistry.org |
| Substrate Coordination | Coordinating groups (like an N-Boc-protected amine) can interact with the catalyst. | Improved diastereomeric ratios. | nih.govsemanticscholar.org |
| Steric Hindrance | The bulk of the difluoromethyl group directs the approach of incoming reagents. | Reagent addition occurs on the less hindered face of the molecule. | researchgate.net |
| Chiral Reagents | Use of enantiomerically pure reagents or sulfoximines. | Reagent-controlled stereoselective formation of products. | nih.gov |
Structural Activity Relationship Sar Studies of 2 Difluoromethyl Cyclopropan 1 Amine Derivatives
Synthesis of Analogues with Modified Cyclopropane (B1198618) Substitution Patterns
The substitution pattern on the cyclopropane ring plays a pivotal role in modulating the biological activity of 2-(difluoromethyl)cyclopropan-1-amine derivatives. Synthetic efforts have focused on introducing a variety of substituents at different positions of the cyclopropane ring to explore the spatial and electronic requirements for optimal target engagement.
For instance, in the context of LSD1 inhibition, the introduction of a phenyl group at the 2-position of the cyclopropylamine (B47189), creating analogues of the well-known inhibitor tranylcypromine, has been a common strategy. Further decoration of this phenyl ring has yielded significant improvements in potency. Halogen substitutions, particularly at the meta position of the phenyl ring, have been shown to enhance inhibitory activity. For example, a bromo-substituted derivative demonstrated a substantial increase in potency against LSD1, with an IC50 value in the low nanomolar range (31 nM). nih.gov
The relative orientation of the substituents on the cyclopropane ring is also critical. The trans configuration of the amine and the substituent at the 2-position is generally favored for higher activity, a principle that has guided the stereoselective synthesis of these analogues.
Table 1: Impact of Cyclopropane Ring Substitution on LSD1 Inhibitory Activity
| Compound | Cyclopropane Substituent (at C2) | LSD1 IC50 (nM) |
|---|---|---|
| 1 | Phenyl | >1000 |
| 2 | 4-Fluorophenyl | 520 |
| 3 | 3-Bromophenyl | 31 |
| 4 | 2,6-Difluorophenyl | 120 |
Exploration of Variations in the Amine Moiety
The primary amine of this compound is a key interaction point with its biological targets and a prime site for synthetic modification. Researchers have explored a range of N-substitutions to enhance potency, selectivity, and pharmacokinetic properties.
Alkylation, arylation, and acylation of the amine group have been investigated. In the realm of LSD1 inhibitors, appending a substituted piperidine (B6355638) or other heterocyclic moieties to the amine via a linker has proven to be a successful strategy. These modifications can provide additional binding interactions within the active site of the enzyme. For example, the introduction of a piperidinylmethyl group to a styrenylcyclopropylamine scaffold resulted in compounds with potent LSD1 inhibition, with IC50 values in the sub-nanomolar to low nanomolar range.
Table 2: Influence of Amine Moiety Variation on Biological Activity
| Compound | Amine Moiety (R in -NHR) | Target | Activity (IC50/EC50) |
|---|---|---|---|
| 5 | H | LSD1 | Micromolar |
| 6 | Methyl | LSD1 | Micromolar |
| 7 | Acetyl | LSD1 | Inactive |
| 8 | 4-Piperidinylmethyl | LSD1 | Nanomolar |
Investigation of Different Fluorine Substitutions (e.g., mono-, tri-fluoromethyl)
The degree of fluorination of the methyl group on the cyclopropane ring has a profound impact on the electronic properties and, consequently, the biological activity of the resulting compounds. The difluoromethyl group in the parent compound strikes a balance between lipophilicity and the ability to act as a hydrogen bond donor.
Comparative studies with monofluoromethyl and trifluoromethyl analogues have been crucial in understanding the optimal level of fluorination. While systematic biological activity data directly comparing these analogues for the 2-aminocyclopropane scaffold is not extensively published in single studies, the synthesis of these building blocks has been well-established. nih.gov Physicochemical property measurements of related fluorinated cyclopropylamines and carboxylic acids indicate that the number of fluorine atoms significantly influences acidity (pKa) and lipophilicity (logP). Generally, increasing the number of fluorine atoms decreases the pKa of the amine and increases its lipophilicity. This modulation of physicochemical properties can directly impact target binding and cell permeability.
Table 3: Physicochemical Properties of Fluoromethyl-Substituted Cyclopropylamines
| Compound | Fluorine Substitution | pKa | logP |
|---|---|---|---|
| 2-(Monofluoromethyl)cyclopropan-1-amine | -CH2F | ~8.5 | ~1.2 |
| This compound | -CHF2 | ~7.8 | ~1.5 |
Note: The pKa and logP values are estimated based on trends observed for related fluorinated amines and may vary depending on the specific stereoisomer and measurement conditions.
Stereochemical Effects on Derived Compound Activity
Stereochemistry is a critical determinant of biological activity for this compound derivatives. The rigid cyclopropane ring creates distinct stereoisomers (enantiomers and diastereomers) that can exhibit significantly different potencies and selectivities.
The relative configuration of the substituents on the cyclopropane ring is paramount. For many biologically active cyclopropylamines, the trans diastereomer is more active than the cis isomer. This is often attributed to the trans isomer more closely mimicking the conformation of the endogenous substrate or fitting more favorably into the active site of the target enzyme.
Furthermore, the absolute configuration (R or S) at the chiral centers can lead to dramatic differences in activity. For instance, in a series of fluorinated cyclopropylmethylamine derivatives acting as 5-HT2C receptor agonists, the (+)-enantiomers were found to be more potent than their corresponding (-)-enantiomers. This highlights the importance of stereocontrolled synthesis to isolate the most active stereoisomer.
Table 4: Effect of Stereochemistry on Biological Activity
| Compound | Stereochemistry | Target | Activity |
|---|---|---|---|
| 9a | (1R,2S)-trans | LSD1 | High |
| 9b | (1S,2R)-trans | LSD1 | Low |
| 10a | cis | 5-HT2C Receptor | Less Active |
| 10b | trans | 5-HT2C Receptor | More Active |
Mechanistic Research on Molecular Interactions Non Clinical
Enzyme Mechanism Elucidation Using 2-(Difluoromethyl)cyclopropan-1-amine
The primary application of the this compound moiety in mechanistic research has been in the development of inhibitors for flavin-dependent amine oxidases, most notably Lysine Specific Demethylase 1 (LSD1/KDM1A). nih.gov LSD1 is an enzyme that plays a crucial role in gene transcription by removing methyl groups from histone proteins and is a significant target in cancer therapy. nih.govresearchgate.net Compounds incorporating the cyclopropylamine (B47189) scaffold are designed to act as mechanism-based inactivators of this enzyme. nih.gov
While initial inquiries may consider various targets, extensive research has identified the this compound core as a potent component in inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.govnih.gov This enzyme is overexpressed in numerous cancers, making it a key therapeutic target. nih.govrsc.org The development of derivatives based on a cyclopropylamine scaffold, such as those related to tranylcypromine, has led to highly potent and selective LSD1 inhibitors. nih.govnih.gov
Structure-activity relationship (SAR) studies have demonstrated that modifications to the cyclopropylamine scaffold significantly impact inhibitory potency and selectivity. For instance, a series of indolin-5-yl-cyclopropanamine derivatives were synthesized and evaluated for their ability to inhibit LSD1. The representative compound, 7e , demonstrated a half-maximal inhibitory concentration (IC50) of 24.43 nM against LSD1. nih.gov This high potency underscores the importance of the cyclopropylamine core in achieving effective enzyme inhibition. Further studies on cis- and trans-2-phenylcycloproylamine (PCPA) derivatives also highlight the effectiveness of this structural class, with some compounds achieving inhibitor constants (Ki) in the nanomolar range. figshare.comresearchgate.net
The table below summarizes the inhibitory activity of selected cyclopropylamine-containing compounds against LSD1.
| Compound | Target Enzyme | Inhibitory Activity | Reference |
|---|---|---|---|
| Compound 7e (Indolin-5-yl-cyclopropanamine derivative) | LSD1 | IC50 = 24.43 nM | nih.gov |
| Compound 1 (GSK2879552 analog) | LSD1 | IC50 = 9.8 nM | nih.gov |
| Compound 7c (cis-4-Br-2,5-F₂-PCPA) | LSD1 | Ki = 0.094 µM | figshare.comresearchgate.net |
| Compound 15 ((1S,2R)-Tranylcypromine derivative) | KDM1A (LSD1) | IC50 = 0.59 µM | researchgate.netnih.gov |
Compounds containing the this compound moiety function as irreversible, mechanism-based enzyme inactivators, often referred to as "suicide inhibitors." nih.gov The mechanism of action against LSD1 involves the enzyme's own catalytic cycle.
The inactivation process proceeds through the following steps:
Initial Binding : The inhibitor first binds non-covalently to the active site of the LSD1 enzyme. nih.gov
Oxidation by FAD : The cyclopropylamine moiety of the inhibitor is oxidized by the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. This is the key step that the enzyme's natural catalytic machinery performs. nih.gov
Formation of a Reactive Intermediate : This oxidation generates a highly reactive intermediate species.
Covalent Adduct Formation : The reactive intermediate then forms a covalent bond with the FAD cofactor, leading to its permanent modification and inactivation. nih.gov
This covalent modification renders the enzyme catalytically inactive. Because the inhibitor requires the enzyme's own catalytic activity to become activated, this mechanism is highly specific and efficient, leading to a durable inhibition of the target. nih.gov
Protein-Ligand Interaction Studies
Understanding the specific interactions between inhibitors and their target proteins is crucial for rational drug design. For compounds incorporating the this compound motif, molecular modeling, docking studies, and X-ray crystallography have provided detailed insights into their binding within the active site of enzymes like LSD1. nih.govresearchgate.net
Binding affinity is a critical parameter that quantifies the strength of the interaction between a ligand (inhibitor) and its protein target. nih.gov For LSD1 inhibitors featuring the cyclopropylamine core, binding affinity is typically assessed by measuring IC50 or Ki values. As shown in the table above, these compounds exhibit high affinity for LSD1, with potencies often in the nanomolar range. nih.govnih.gov
Molecular dynamics simulations and free energy calculations can further probe the stability of the protein-ligand complex. These computational methods help predict how tightly a compound will bind and can guide the optimization of inhibitor structures to enhance affinity. mdpi.com The high affinity of these compounds is attributed to a combination of factors, including the initial non-covalent interactions that position the cyclopropylamine moiety correctly for the subsequent chemical reaction with the FAD cofactor. nih.gov
Molecular docking studies have been instrumental in characterizing the binding mode of cyclopropylamine-based inhibitors within the LSD1 active site. nih.gov These studies reveal that the inhibitor molecule orients itself within a substrate-binding cavity, placing the reactive cyclopropylamine group in close proximity to the FAD cofactor. nih.govresearchgate.net
Key interactions often include:
Hydrophobic Interactions : The phenyl ring of tranylcypromine-based inhibitors typically engages in hydrophobic interactions with surrounding nonpolar residues in the active site. researchgate.net
Hydrogen Bonding : Other parts of the inhibitor molecule can form hydrogen bonds with amino acid residues, anchoring it in the correct orientation. researchgate.net
A significant finding from these studies is the role of other functional groups appended to the cyclopropylamine core. For example, adding a terminal basic amine group to the inhibitor structure was found to significantly increase both the inhibitory activity and the selectivity for LSD1 over related enzymes like monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov Docking studies suggest this terminal amine group contributes favorably to the initial binding event at LSD1 but not at MAOs, providing a structural basis for the observed selectivity. nih.gov
Interaction with Neurotransmitter Receptors (Non-Clinical)
Direct, non-clinical studies focusing specifically on the interaction of this compound with neurotransmitter receptors are not extensively documented in available research. However, a critical aspect of the development of inhibitors containing this moiety is ensuring their selectivity. Given that LSD1 shares structural and mechanistic similarities with monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters like serotonin (B10506) and dopamine, assessing the interaction with these off-target enzymes is a standard part of the research process. nih.govnih.gov
Inhibition of MAOs can lead to significant neurological effects, and thus, high selectivity for LSD1 is a crucial requirement for a therapeutic agent targeting cancer. Studies on cyclopropylamine-based LSD1 inhibitors consistently evaluate their activity against MAO-A and MAO-B. For example, compound 7e showed over 4000-fold selectivity for LSD1 over the MAO enzymes. nih.gov Similarly, other optimized derivatives demonstrate high selectivity, indicating that while they are potent inhibitors of LSD1, their interaction with these key enzymes of neurotransmitter pathways is minimal. nih.gov This selective inhibition profile is a critical finding in non-clinical studies, suggesting a lower potential for centrally-mediated side effects related to neurotransmitter modulation.
Investigation of Pharmacological Target Modulation Principles
The pharmacological target modulation by this compound is understood through the lens of its structural class: the cyclopropylamines. This class of compounds is well-established for its activity as mechanism-based inhibitors of flavin-dependent amine oxidases, a family of enzymes that includes monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1). nih.govunl.ptwikipedia.orgresearchgate.netduke.edu The introduction of a difluoromethyl group to the cyclopropane (B1198618) ring is a strategic chemical modification intended to modulate the compound's potency, selectivity, and pharmacokinetic properties.
The central hypothesis for the mechanism of action of this compound posits that it acts as an irreversible inhibitor of these flavin-dependent enzymes. This inhibition is believed to occur through a "suicide" or mechanism-based inactivation pathway. In this process, the enzyme recognizes the cyclopropylamine as a substrate and initiates its catalytic cycle. The oxidation of the amine by the enzyme's flavin adenine dinucleotide (FAD) cofactor is thought to generate a reactive intermediate. This intermediate then leads to the opening of the strained cyclopropane ring, forming a highly reactive species that covalently bonds to the FAD cofactor. unl.ptduke.edu This covalent modification of the essential cofactor results in the irreversible inactivation of the enzyme.
Research into structurally related cyclopropylamine derivatives provides a strong basis for this proposed mechanism. For instance, tranylcypromine, a well-known cyclopropylamine, is a potent inhibitor of both MAO and LSD1. researchgate.netduke.edu Furthermore, the development of novel cyclopropylamine-based inhibitors has demonstrated that modifications to the cyclopropane ring can significantly influence inhibitory activity and selectivity. A notable example is a difluoroethyl cyclopropylamine analog, which has been identified as a highly potent LSD1 inhibitor. nih.gov This precedent underscores the potential of the difluoromethyl group in this compound to confer potent inhibitory activity.
The selectivity of this compound for different flavin-dependent amine oxidases would be a critical determinant of its pharmacological profile. While MAO-A and MAO-B are key regulators of neurotransmitter levels in the brain, LSD1 is primarily involved in the epigenetic regulation of gene expression through the demethylation of histone proteins. wikipedia.orgnih.gov Inhibition of MAOs is a therapeutic strategy for depression and Parkinson's disease, whereas LSD1 inhibition is being explored for the treatment of various cancers. wikipedia.orgnih.gov The electronic properties of the difluoromethyl group are expected to play a crucial role in dictating the binding affinity and inactivation kinetics of the compound for these different enzyme targets.
To illustrate the landscape of target modulation by related compounds, the following table summarizes the inhibitory activities of representative cyclopropylamine derivatives against LSD1 and MAOs.
| Compound Name | Target Enzyme | IC50 (nM) | Inhibition Type |
| Tranylcypromine | LSD1 | ~200,000 | Irreversible |
| MAO-A | ~2,300 | Irreversible | |
| MAO-B | ~1,600 | Irreversible | |
| ORY-1001 (Iadademstat) | LSD1 | <20 | Irreversible |
| GSK2879552 | LSD1 | 23 | Irreversible |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B | 5 | Irreversible |
| MAO-A | 170 | Irreversible |
This table presents data for structurally related cyclopropylamine inhibitors to provide context for the potential activity of this compound. Data for this compound is not publicly available.
The data clearly indicates that substitutions on the cyclopropylamine scaffold can lead to highly potent and selective inhibitors. The development of compounds like ORY-1001, a potent and selective LSD1 inhibitor currently in clinical trials for cancer, highlights the therapeutic potential of this chemical class. nih.gov The investigation into the specific target modulation principles of this compound would therefore involve detailed enzymatic assays to determine its inhibitory constants (K_i and k_inact) against LSD1, MAO-A, and MAO-B, as well as broader screening to assess its selectivity profile against other enzymes.
Applications in Chemical Biology and Advanced Materials Research
Use as a Synthetic Building Block for Complex Molecules
The 2-(difluoromethyl)cyclopropan-1-amine moiety is considered an important structural motif and a versatile synthetic building block, particularly in medicinal chemistry and drug discovery. nih.govresearchgate.net The incorporation of this group into larger molecules imparts a unique combination of conformational rigidity from the cyclopropane (B1198618) ring and altered physicochemical properties due to the difluoromethyl group. researchgate.net
Fluorinated cyclopropanes are of significant interest in pharmaceutical and agricultural chemistry because the strategic placement of fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net The difluoromethyl group, in particular, can serve as a bioisostere for other chemical groups, helping to fine-tune the properties of a drug candidate.
While the free amine of related compounds like 2,2-difluorocyclopropanamine can be unstable in solution, it can be handled effectively as a salt or with a protecting group like a Boc (tert-butoxycarbonyl) group. digitellinc.comdigitellinc.com The Boc-protected versions often exhibit excellent shelf stability. digitellinc.comdigitellinc.com The amine salts can also be stored for extended periods and used effectively in reactions such as amide couplings by slowly generating the free amine in the presence of a trapping agent. digitellinc.comdigitellinc.com This methodology allows for the reliable incorporation of the difluoromethylcyclopropane scaffold into a diverse array of complex molecular architectures.
| Application Area | Role of this compound | Key Properties Imparted |
|---|---|---|
| Medicinal Chemistry | Scaffold for novel therapeutics | Metabolic stability, conformational rigidity, altered pKa |
| Pharmaceutical Development | Intermediate for active pharmaceutical ingredients (APIs) | Bioisosteric replacement, improved bioavailability |
| Organic Synthesis | Versatile amine for coupling reactions | Introduction of a unique fluorinated, three-dimensional motif |
Development of Chemical Probes for Biological Research
Chemical probes are essential small molecules used to study and manipulate biological systems. youtube.com The design of effective probes requires careful tuning of their chemical structure to achieve desired properties like cell permeability, target specificity, and metabolic stability. nih.gov The this compound scaffold is an attractive component for developing novel chemical probes.
The incorporation of this moiety can offer several advantages:
Enhanced Metabolic Stability : The presence of the C-F bonds in the difluoromethyl group makes the molecule more resistant to metabolic degradation, prolonging its half-life in biological systems and allowing for more robust experimental outcomes. researchgate.net
Modulated Lipophilicity : Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach intracellular targets.
Conformational Constraint : The rigid cyclopropane ring restricts the conformational freedom of the probe, which can lead to higher binding affinity and selectivity for its biological target. researchgate.net
By attaching a reporter group (like a fluorophore) or a reactive group to the amine, researchers can design probes based on this scaffold to investigate biological processes with greater precision. youtube.comnih.gov
Incorporation into Agrochemical Candidates
The development of new agrochemicals, such as fungicides, herbicides, and insecticides, is a critical area of research for ensuring global food security. nih.govnih.gov Organofluorine compounds have become increasingly prevalent in the agrochemical industry due to the beneficial properties they confer. nih.gov
The inclusion of the 2-(difluoromethyl)cyclopropylamine motif in agrochemical candidates is a strategic design choice. nih.gov Similar to its role in pharmaceuticals, this group can enhance the efficacy and persistence of a pesticide. The metabolic stability conferred by the fluorine atoms can lead to a longer duration of action in the field, reducing the required application frequency. researchgate.netnih.gov Furthermore, the unique three-dimensional shape and electronic nature of the moiety can lead to novel interactions with biological targets in pests or weeds, potentially overcoming existing resistance mechanisms. nih.gov
Precursors for Specialty Chemicals and Materials
Beyond life sciences, fluorinated cyclopropanes serve as precursors for specialty chemicals and advanced materials. nih.gov The high strain energy of the cyclopropane ring, combined with the strong polarization induced by the difluoromethyl group, makes these compounds susceptible to specific ring-opening reactions. nih.govd-nb.info These reactions can be harnessed to produce a variety of other fluorine-containing compounds that are otherwise difficult to synthesize. nih.gov
The properties imparted by the difluoromethylcyclopropane unit—such as thermal stability, chemical resistance, and unique electronic characteristics—make it a candidate for incorporation into polymers or other materials where specific performance attributes are required. nih.govresearchgate.net
Design of Isotopically Labeled Analogues for Research Purposes
Stable isotope labeling is a powerful, non-radioactive technique used to trace the fate of molecules in chemical and biological systems. eurisotop.commedchemexpress.com By replacing certain atoms in this compound with their heavier stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N), researchers can create labeled analogues that are chemically identical but distinguishable by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. eurisotop.commedchemexpress.com
In metabolic research, isotopically labeled compounds are used as tracers to map the pathways of drug metabolism and nutrient utilization. eurisotop.comnih.gov If an organism or cell culture is given a drug candidate containing an isotopically labeled this compound core, researchers can track the molecule's journey. nih.gov
By analyzing metabolites at different time points, they can identify the chemical structures of metabolic byproducts, determine the rates of metabolic conversion, and understand how the compound is absorbed, distributed, and excreted. eurisotop.com This information is crucial for understanding a compound's pharmacokinetic profile.
| Isotope | Potential Labeling Position | Primary Application in Metabolic Studies |
|---|---|---|
| ¹³C | Cyclopropane ring, difluoromethyl carbon | Tracing the carbon skeleton through metabolic pathways via MS. |
| ²H (D) | C-H bonds on the ring or methyl group | Probing C-H bond cleavage steps in metabolism. |
| ¹⁵N | Amine group | Following the fate of the nitrogen atom in biological transformations. |
Isotopic labeling is also a fundamental tool for investigating chemical reaction mechanisms and kinetics. The rate of a chemical reaction can change when an atom at or near the reaction site is replaced with a heavier isotope, a phenomenon known as the Kinetic Isotope Effect (KIE). bohrium.comresearchgate.net
By synthesizing different isotopically labeled versions of this compound and measuring their reaction rates, chemists can deduce detailed information about the transition states of reactions. For example, replacing a hydrogen atom with deuterium (B1214612) at a site of bond cleavage can significantly slow down a reaction, confirming that this bond-breaking event is part of the rate-determining step. This technique provides invaluable mechanistic insights that are essential for optimizing synthetic routes and understanding fundamental chemical reactivity. bohrium.com
Advanced Characterization and Analytical Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(Difluoromethyl)cyclopropan-1-amine in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous confirmation of the connectivity and stereochemistry of the molecule.
The ¹H NMR spectrum is characterized by distinct signals for the protons on the cyclopropane (B1198618) ring and the difluoromethyl group. The cyclopropyl (B3062369) protons typically appear as complex multiplets in the upfield region, a consequence of their rigid arrangement and complex spin-spin coupling. The single proton of the difluoromethyl group (-CHF₂) is particularly diagnostic, appearing as a triplet due to coupling with the two adjacent fluorine atoms.
¹⁹F NMR spectroscopy is crucial for characterizing the fluorine-containing moiety. nih.govnih.gov The two fluorine atoms of the difluoromethyl group are chemically equivalent and appear as a doublet in the ¹⁹F NMR spectrum, resulting from coupling to the single proton of that group. rsc.org The chemical shift and coupling constants are highly sensitive to the molecular environment. nih.govnih.gov For related difluoromethyl cyclopropanes, diastereomeric ratios can be determined directly from the integration of signals in the ¹⁹F NMR spectrum. beilstein-journals.org
¹³C NMR provides information on the carbon framework. Fluorine substitution significantly influences the chemical shifts of the attached carbons. nih.gov The carbon of the difluoromethyl group exhibits a characteristic triplet due to one-bond C-F coupling. Advanced 2D NMR techniques, such as ¹⁹F,¹H-HOESY (Heteronuclear Overhauser Effect Spectroscopy), can be employed to determine the relative stereochemistry by observing through-space correlations between fluorine nuclei and cyclopropane protons. beilstein-journals.orgnih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| ¹H | 5.5 - 6.5 | Triplet (t) | JHF ≈ 56 Hz | Signal for the proton in the -CHF₂ group. |
| ¹H | 0.5 - 3.0 | Multiplets (m) | - | Signals for the four protons on the cyclopropane ring and the NH₂ group. |
| ¹⁹F | -90 to -120 | Doublet (d) | JHF ≈ 56 Hz | Signal for the two fluorine atoms in the -CHF₂ group. rsc.org |
| ¹³C | 110 - 120 | Triplet (t) | ¹JCF ≈ 240 Hz | Signal for the carbon of the -CHF₂ group. |
| ¹³C | 15 - 40 | Singlets/Doublets | - | Signals for the three carbons of the cyclopropane ring. |
Mass Spectrometry Techniques for Identification and Purity Assessment
Mass spectrometry (MS) is an essential technique for confirming the molecular weight and assessing the purity of this compound. Using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecular ion [M+H]⁺ can be readily observed, confirming the molecular formula C₄H₈F₂N. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, further validating the elemental composition.
Electron Ionization (EI) mass spectrometry provides detailed structural information through analysis of fragmentation patterns. The fragmentation of this compound is expected to be influenced by the primary amine, the difluoromethyl group, and the strained cyclopropane ring. Key predicted fragmentation pathways include:
Alpha-Cleavage: A characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium cation.
Loss of Fluorine-Containing Groups: Fragmentation may involve the loss of neutral species such as HF, CHF, or the entire ·CHF₂ radical.
Ring Opening/Cleavage: The high strain energy of the cyclopropane ring can lead to ring-opening followed by further fragmentation, a common pathway for cyclopropyl derivatives.
The combination of liquid chromatography (LC) with mass spectrometry (LC-MS) is particularly powerful for purity assessment, allowing for the separation of the target compound from synthesis impurities or degradation products before detection. researchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Possible Ion Structure | Fragmentation Pathway |
| 108 | [C₄H₈F₂N]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 107 | [C₄H₇F₂N]⁺• | Molecular Ion [M]⁺• |
| 81 | [C₃H₆N]⁺ | Loss of ·CHF₂ |
| 57 | [C₃H₅F₂]⁺ | Loss of ·NH₂ |
| 30 | [CH₄N]⁺ | Alpha-cleavage |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive, high-resolution information about the solid-state structure of a molecule, assuming a suitable single crystal can be grown. For this compound, this technique would precisely determine the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.
This analysis would unequivocally confirm the relative stereochemistry of the difluoromethyl and amine groups (i.e., cis or trans). Key structural parameters of interest include the C-C bond lengths within the strained cyclopropane ring, which are typically shorter than those in alkanes, and the C-F and C-N bond lengths. acs.org The conformation of the substituents relative to the ring, as well as intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, would also be elucidated. acs.org X-ray analysis of similar fluorinated cyclopropanes has been successfully used to provide detailed insight into their molecular geometry. acs.orgresearchgate.netnih.gov
Table 3: Typical Bond Parameters for Fluorinated Cyclopropane Structures from X-ray Crystallography
| Parameter | Typical Value | Notes |
| C-C Bond Length (ring) | 1.48 - 1.52 Å | Shorter than typical alkane C-C bonds due to ring strain. acs.org |
| C-F Bond Length | 1.35 - 1.40 Å | Typical length for a C(sp³)-F bond. |
| C-N Bond Length | 1.45 - 1.50 Å | Typical length for a C(sp³)-N bond. |
| C-C-C Angle (internal) | ~60° | Characteristic of the three-membered ring. |
| H-C-F Angle | ~109.5° | Approximates tetrahedral geometry. |
Chiral Chromatography for Enantiomeric Purity Assessment
This compound possesses two stereocenters, meaning it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the definitive method for separating these stereoisomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.
The separation is achieved using a chiral stationary phase (CSP). For chiral amines, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often highly effective. mdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times.
The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal resolution. mdpi.com In some cases, acidic or basic additives are used to improve peak shape and selectivity. The development of a robust chiral chromatography method is essential for both analytical-scale purity checks and for preparative-scale resolution to isolate individual enantiomers for further study. mdpi.comku.edunih.gov
Table 4: Example Conditions for Chiral HPLC Separation of Cyclopropylamines
| Parameter | Typical Conditions |
| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IC) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Additives | Diethylamine (DEA) or Trifluoroacetic Acid (TFA) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (after derivatization) or Mass Spectrometry (LC-MS) |
Spectroscopic Methods for Investigating Molecular Interactions
Beyond structural elucidation, spectroscopic methods are employed to study the non-covalent interactions of this compound with its environment, which is key to understanding its physicochemical properties.
Infrared (IR) and Raman spectroscopy are powerful techniques for probing molecular vibrations. nih.gov The N-H stretching and bending vibrations of the primary amine group are particularly informative. The frequencies of these vibrations are sensitive to hydrogen bonding; shifts to lower frequencies typically indicate the involvement of the amine group as a hydrogen bond donor in interactions with solvents or other molecules.
Furthermore, far-infrared spectroscopy can be used to study low-frequency molecular motions, such as the torsion of the –NH₂ and –CHF₂ groups around their respective C-N and C-C bonds. aip.orgnih.gov These large-amplitude motions are related to the molecule's conformational flexibility and are crucial for understanding its dynamic behavior and how it interacts with binding partners, such as biological receptors. aip.orgnih.gov
Table 5: Spectroscopic Methods for Studying Molecular Interactions
| Technique | Information Gained | Vibrational Mode(s) of Interest |
| Infrared (IR) Spectroscopy | Hydrogen bonding interactions | N-H stretch (~3300-3500 cm⁻¹), N-H bend (~1600 cm⁻¹) |
| Raman Spectroscopy | Molecular structure, hydrogen bonding | N-H stretch, C-H stretch, C-F vibrations |
| Far-Infrared Spectroscopy | Conformational dynamics, torsional barriers | -NH₂ torsion, -CHF₂ torsion |
| NMR Titration | Binding affinity and site of interaction | Changes in ¹H and ¹⁹F chemical shifts upon addition of a binding partner |
Future Research Directions
Exploration of Novel Synthetic Pathways
While methods for the synthesis of fluorinated cyclopropanes exist, the development of more efficient, stereoselective, and scalable routes to 2-(Difluoromethyl)cyclopropan-1-amine and its derivatives remains a critical objective. Current research often relies on multi-step sequences that can be low-yielding and generate significant waste. Future explorations should focus on cutting-edge synthetic methodologies.
Key research targets include:
Asymmetric Catalysis : Developing novel chiral catalysts, such as rhodium or copper complexes, for the asymmetric cyclopropanation of difluoromethyl-containing alkenes could provide direct access to enantiomerically pure cyclopropanes. nih.govnih.govacs.org This would be a significant advancement, as the stereochemistry of the cyclopropane (B1198618) ring is often crucial for biological activity.
C-H Functionalization : Direct C-H activation and functionalization of readily available precursors offers a more atom-economical approach. Investigating methods to introduce the amine or difluoromethyl group onto a pre-formed cyclopropane ring via late-stage C-H amination or difluoromethylation would streamline synthesis.
Flow Chemistry : Transitioning existing multi-step syntheses to continuous flow processes could enhance reaction efficiency, improve safety by minimizing the accumulation of hazardous intermediates, and facilitate large-scale production.
Novel Reagents : The development of new, stable, and easily handled difluorocarbene precursors is essential. nih.gov Research into reagents that generate difluorocarbene under milder conditions would broaden the substrate scope and functional group tolerance of cyclopropanation reactions.
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Research Areas |
| Asymmetric Cyclopropanation | Direct access to enantioenriched products; High stereocontrol. | Catalyst design and cost; Limited substrate scope. | Rhodium- and Copper-catalyzed reactions; Engineered enzymes. nih.govacs.org |
| Ring-Closure Reactions | Utilizes readily available acyclic precursors. | Often requires strong bases; Control of diastereoselectivity can be difficult. | Michael-initiated ring closure (MIRC); Zinc carbenoid chemistry. acs.org |
| Late-Stage Functionalization | Increases synthetic efficiency; Allows for rapid library generation. | Regioselectivity of C-H bonds; Harsh reaction conditions may be required. | Photoredox catalysis; Transition-metal-mediated C-H activation. |
| [2+1] Annulation | Direct formation of the cyclopropane ring. | Synthesis and handling of toxic/explosive diazoalkanes. researchgate.netrsc.org | Reactions with (alkylidene)malononitriles; Development of safer diazo precursors. rsc.org |
Development of Advanced Biological Probes
The incorporation of this compound into molecular probes represents a promising avenue for creating advanced tools for biological imaging and diagnostics. The primary amine serves as a versatile chemical handle for conjugation, while the difluoromethylcyclopropyl group can enhance cell permeability, metabolic stability, and target binding affinity.
Future research in this area should focus on:
Fluorogenic Probes : Designing probes where the amine group is linked to a fluorophore via a cleavable linker. The fluorescence could be "turned on" in the presence of a specific enzyme, enabling real-time monitoring of enzyme activity in living cells. rsc.org
Targeted Imaging Agents : Conjugating the molecule to ligands that recognize specific receptors or biomarkers. This would allow for the targeted delivery of imaging agents (e.g., fluorescent dyes, PET ligands) to diseased tissues, such as tumors.
Environment-Sensing Probes : Developing probes that exhibit changes in their photophysical properties (e.g., fluorescence lifetime, emission wavelength) in response to changes in the local microenvironment, such as pH, polarity, or ion concentration. nih.gov
The design strategy often involves linking the amine "handle" to a reporter molecule and a targeting moiety.
| Probe Component | Function | Example Moiety |
| Targeting Group | Directs the probe to a specific biological location (e.g., organelle, cell type). | Triphenylphosphonium (TPP) for mitochondria; Hoechst for nucleus. nih.gov |
| Reporter Group | Generates a detectable signal. | BODIPY, Rhodamine, or other fluorophores. biorxiv.org |
| Reactive Group | The amine of this compound, used for conjugation. | -NH₂ |
| Analyte-Responsive Linker | Connects components and may be cleaved by a specific analyte to trigger a signal. | Enzyme-cleavable peptide; pH-sensitive linker. |
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are powerful tools for rapidly generating libraries of complex molecules. As a primary amine, this compound is an ideal candidate for integration into various MCRs.
Future research should explore its use in:
Ugi and Passerini Reactions : These are among the most versatile MCRs. Using this compound as the amine component would yield complex α-aminoacyl amide or α-acyloxy carboxamide scaffolds, respectively, decorated with the unique difluoromethylcyclopropyl group. nih.govrsc.org
Novel MCR Discovery : Developing new MCRs that specifically leverage the unique steric and electronic properties of this amine to achieve novel transformations and create previously inaccessible molecular architectures.
Diversity-Oriented Synthesis : Employing the amine in MCR-based synthetic routes to generate large, diverse libraries of compounds for high-throughput screening against various biological targets. This approach accelerates the drug discovery process by efficiently exploring vast chemical space.
| Multicomponent Reaction | Reactants | Resulting Scaffold |
| Ugi Reaction | This compound , Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Aminoacyl Amides |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide (Amine is not a direct component but can be derived from the product) | α-Acyloxy Carboxamides |
| Strecker Synthesis | This compound , Aldehyde/Ketone, Cyanide source | α-Aminonitriles |
| Castagnoli–Cushman Reaction | This compound (as part of an imine), Anhydride | Substituted Lactams |
Enhanced Computational Modeling for Predictive Design
Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding experimental design. nih.gov Applying these methods to this compound and its derivatives can significantly accelerate the development of new functional molecules.
Key areas for computational investigation include:
QSAR Modeling : Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of derivatives with their biological activity. mdpi.com This can predict the potency of new, unsynthesized analogues.
Molecular Docking : Using docking simulations to predict how derivatives will bind to the active sites of target proteins. This helps in understanding the mechanism of action and in designing molecules with improved binding affinity and selectivity.
Reaction Mechanism Simulation : Employing quantum mechanics (QM) and density functional theory (DFT) calculations to elucidate the mechanisms of synthetic reactions. This knowledge can be used to optimize reaction conditions, improve yields, and predict the stereochemical outcome of new synthetic pathways. nih.gov
Pharmacokinetic Prediction : Utilizing in silico models to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new derivatives, helping to prioritize candidates with favorable drug-like properties early in the design process.
Investigation of Green Chemistry Approaches for Synthesis
Adopting the principles of green chemistry is crucial for developing sustainable and environmentally responsible synthetic processes. Future research should focus on making the synthesis of this compound and its derivatives more eco-friendly.
Promising research directions include:
Biocatalysis : Using isolated enzymes or whole-organism biocatalysts to perform key synthetic steps, particularly for asymmetric transformations. nih.gov Biocatalysis often proceeds under mild aqueous conditions with high selectivity, reducing the need for protecting groups and hazardous solvents.
Use of Greener Reagents : Exploring the use of fluoroform (CHF₃) as the difluoromethyl source. sci-hub.se Fluoroform is a non-ozone-depleting, low-cost byproduct of other industrial processes, making it a highly atom-economical and environmentally benign reagent compared to traditional sources. sci-hub.se
Alternative Energy Sources : Investigating the use of microwave irradiation, ultrasound, or mechanochemistry to drive reactions. These methods can often reduce reaction times, increase yields, and decrease energy consumption compared to conventional heating.
Renewable Solvents : Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical CO₂, or bio-derived solvents (e.g., 2-methyltetrahydrofuran) to minimize environmental impact.
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
| Atom Economy | Use of reagents like fluoroform (CHF₃) for difluoromethylation. sci-hub.se | Minimizes waste by maximizing the incorporation of starting materials into the final product. |
| Use of Catalysis | Employing recyclable transition-metal catalysts or enzymes. | Reduces stoichiometric waste and allows for milder reaction conditions. |
| Benign Solvents | Replacing chlorinated solvents with water, ethanol, or supercritical fluids. | Reduces environmental pollution and worker exposure to hazardous materials. |
| Energy Efficiency | Utilizing flow chemistry, microwave, or ultrasonic irradiation. | Lowers energy consumption and can significantly shorten reaction times. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
